

protocol for synthesizing 4-Oxo Ticlopidine-d4 for research use

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Compound of Interest

Compound Name: 4-Oxo Ticlopidine-d4

Cat. No.: B12431744

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Synthesis of 4-Oxo Ticlopidine-d4 for Research Applications

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of **4-Oxo Ticlopidine-d4**, a deuterated metabolite of the antiplatelet drug Ticlopidine. The synthesis involves a multi-step process commencing with the construction of the core 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold, followed by N-alkylation, deuteration of the piperidine ring, and subsequent oxidation to yield the final product. This isotopically labeled compound is a valuable tool for metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays.

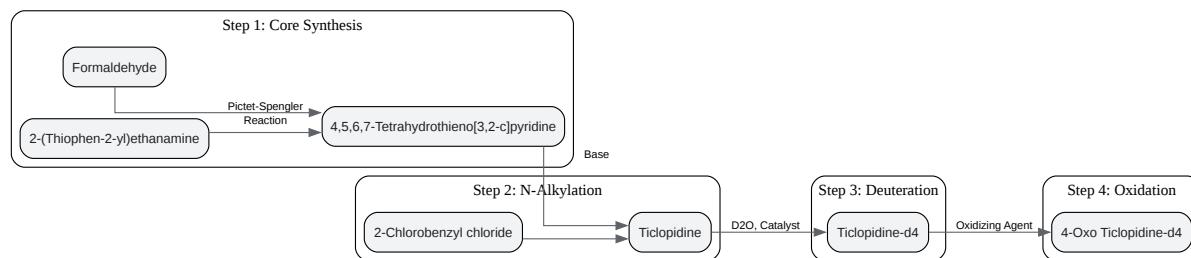
Introduction

Ticlopidine is a thienopyridine derivative that irreversibly inhibits the P2Y12 receptor, playing a crucial role in antiplatelet therapy.^{[1][2]} Its metabolism in vivo leads to the formation of various metabolites, including 4-Oxo Ticlopidine.^{[3][4]} The synthesis of a deuterated version of this metabolite, **4-Oxo Ticlopidine-d4**, offers significant advantages for research purposes. The incorporation of deuterium atoms can enhance the metabolic stability of the compound and provides a distinct mass shift, making it an ideal internal standard for quantitative bioanalytical

assays.^[5] This protocol outlines a comprehensive procedure for the synthesis of **4-Oxo Ticlopidine-d4**, intended for research use.

Synthetic Strategy

The overall synthetic strategy is depicted in the workflow diagram below. The synthesis begins with the preparation of the key intermediate, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, via a Pictet-Spengler reaction. This is followed by the introduction of the 2-chlorobenzyl group at the nitrogen atom. The critical deuteration step is then performed on the piperidine ring using a hydrogen-deuterium exchange reaction. Finally, the desired 4-oxo functionality is introduced through oxidation of the benzylic position of the piperidine ring.



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